Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
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Description
Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a compound of interest in the scientific community due to its wide range of potential applications. This compound is a derivative of thiophene, a heterocyclic aromatic compound that contains a sulfur atom. It is a white crystalline solid with a molecular weight of 392.32 g/mol, and is soluble in water and ethanol. This compound has been studied extensively in the laboratory, and has been found to possess a variety of biological activities, including anti-inflammatory, antifungal, and anti-cancer activities.
Scientific Research Applications
Synthetic Applications:
- This compound has been utilized in a four-component Gewald reaction under aqueous conditions, demonstrating efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This reaction is significant for the facile production of these derivatives (Abaee & Cheraghi, 2013).
- Another application involves the conversion of similar thiophene derivatives through standard methods for the development of pharmacologically active benzo[b]thiophen derivatives (Chapman et al., 1971).
Pharmacological Research:
- A study synthesized derivatives of 4-(1,4-benzodioxan-2-yl)thiophene using a similar compound, focusing on exploring their antihypoxic properties. This highlights the potential medicinal value of these derivatives (Vardanyan et al., 2019).
- Research on bifunctional thiophene derivatives, using a related intermediate, revealed antimicrobial activities in the synthesized compounds. This points to their potential use in developing new antimicrobial agents (Abu‐Hashem et al., 2011).
Chemical Synthesis and Characterization:
- A study on the synthesis of poly substituted 3-aminothiophenes highlights the chemical versatility of these compounds. It explores the chemical behavior of thiophenes with active functional groups, which is relevant for diverse synthetic applications (Chavan et al., 2016).
- The synthesis and characterization of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones demonstrate the structural and functional diversity achievable with thiophene derivatives (Fu & Wang, 2008).
properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-2-22-16(21)14-12(10-3-5-11(17)6-4-10)9-23-15(14)19-13(20)7-8-18/h3-6,9H,2,7H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYOLQVZYFYBQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate |
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